![molecular formula C21H20N2O3S2 B2614243 2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877656-12-7](/img/structure/B2614243.png)
2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The molecule also has a thieno group, which is a sulfur-containing heterocycle that is often found in drugs and other bioactive compounds . The 3,4-dimethoxyphenyl group is a common motif in natural products and drugs .
Scientific Research Applications
Synthesis and Structural Characterization
Benzylation and Nitrosation of Pyrimidinones : A study discusses the crystallization of 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one in two polymorphic forms. These forms exhibit distinct hydrogen bonding and pi-pi interactions, indicating the compound's versatile structural features and potential applications in material science and crystal engineering (Glidewell et al., 2003).
Inhibitory Activity and Potential Therapeutic Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Another study focuses on the synthesis of analogs as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in therapeutic applications targeting these enzymes. One compound demonstrated potent dual inhibitory activities, showcasing the chemical scaffold's potential in drug development (Gangjee et al., 2008).
Antimicrobial Applications
Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety were synthesized and evaluated for their antimicrobial activities. This study suggests the compounds' utility in developing new antimicrobial agents, with some derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).
Future Directions
Given the diverse biological activities of compounds with similar structures, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on synthesizing this compound, studying its physical and chemical properties, investigating its biological activities, and assessing its safety and potential uses .
properties
IUPAC Name |
2-benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-25-17-9-8-15(12-18(17)26-2)23-20(24)19-16(10-11-27-19)22-21(23)28-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUGROWFBJSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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